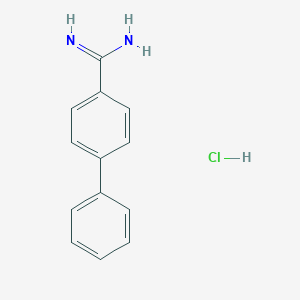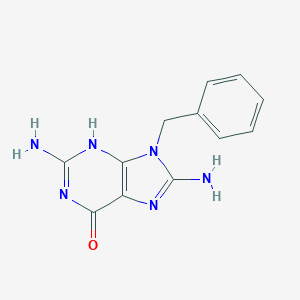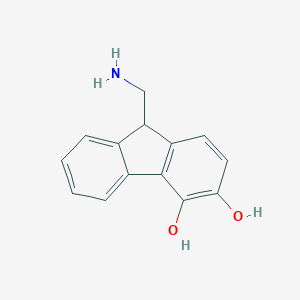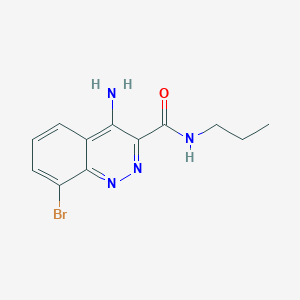![molecular formula C10H16O2 B009165 Methyl 2,2,4,4-tetramethylbicyclo[1.1.0]butane-3-carboxylate CAS No. 19931-20-5](/img/structure/B9165.png)
Methyl 2,2,4,4-tetramethylbicyclo[1.1.0]butane-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2,2,4,4-tetramethylbicyclo[1.1.0]butane-3-carboxylate, also known as Methyl TCB, is a bicyclic compound that has gained significant attention in recent years due to its potential applications in various fields of science. Methyl TCB has been extensively studied for its unique chemical properties, which make it an ideal candidate for use in scientific research.
Wirkmechanismus
The mechanism of action of Methyl 2,2,4,4-tetramethylbicyclo[1.1.0]butane-3-carboxylate TCB is not fully understood, but it is believed to act as a Lewis acid catalyst in various reactions. It has been shown to form complexes with various nucleophiles, which can lead to the formation of new compounds.
Biochemische Und Physiologische Effekte
Methyl 2,2,4,4-tetramethylbicyclo[1.1.0]butane-3-carboxylate TCB has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have low toxicity and is not expected to have any significant adverse effects on human health.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 2,2,4,4-tetramethylbicyclo[1.1.0]butane-3-carboxylate TCB has several advantages for use in lab experiments. It is a stable and easily synthesized compound that can be used as a chiral building block in various reactions. It has also been shown to have low toxicity, which makes it a safer alternative to other compounds that may be more harmful.
However, one limitation of Methyl 2,2,4,4-tetramethylbicyclo[1.1.0]butane-3-carboxylate TCB is that it is a relatively new compound, and its properties are not fully understood. Further research is needed to fully understand the potential applications and limitations of Methyl 2,2,4,4-tetramethylbicyclo[1.1.0]butane-3-carboxylate TCB in various scientific fields.
Zukünftige Richtungen
There are several future directions for research on Methyl 2,2,4,4-tetramethylbicyclo[1.1.0]butane-3-carboxylate TCB. One area of research is the development of new synthetic methods for the preparation of chiral compounds using Methyl 2,2,4,4-tetramethylbicyclo[1.1.0]butane-3-carboxylate TCB as a building block. Another area of research is the study of the mechanism of action of Methyl 2,2,4,4-tetramethylbicyclo[1.1.0]butane-3-carboxylate TCB in various reactions. Further research is also needed to fully understand the potential applications and limitations of Methyl 2,2,4,4-tetramethylbicyclo[1.1.0]butane-3-carboxylate TCB in various scientific fields.
Synthesemethoden
The synthesis of Methyl 2,2,4,4-tetramethylbicyclo[1.1.0]butane-3-carboxylate TCB involves the reaction of 2,2,4,4-tetramethylcyclobutanone with methyl chloroformate. This reaction results in the formation of Methyl 2,2,4,4-tetramethylbicyclo[1.1.0]butane-3-carboxylate TCB, which is then purified using various techniques such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
Methyl 2,2,4,4-tetramethylbicyclo[1.1.0]butane-3-carboxylate TCB has been used in various scientific research applications due to its unique chemical properties. It has been used as a chiral building block for the synthesis of various compounds, including pharmaceuticals, agrochemicals, and natural products. Methyl 2,2,4,4-tetramethylbicyclo[1.1.0]butane-3-carboxylate TCB has also been used as a ligand in asymmetric catalysis, which has led to the development of new synthetic methods for the preparation of chiral compounds.
Eigenschaften
CAS-Nummer |
19931-20-5 |
|---|---|
Produktname |
Methyl 2,2,4,4-tetramethylbicyclo[1.1.0]butane-3-carboxylate |
Molekularformel |
C10H16O2 |
Molekulargewicht |
168.23 g/mol |
IUPAC-Name |
methyl 2,2,4,4-tetramethylbicyclo[1.1.0]butane-1-carboxylate |
InChI |
InChI=1S/C10H16O2/c1-8(2)6-9(3,4)10(6,8)7(11)12-5/h6H,1-5H3 |
InChI-Schlüssel |
ZBBOKFDBNDFUFS-UHFFFAOYSA-N |
SMILES |
CC1(C2C1(C2(C)C)C(=O)OC)C |
Kanonische SMILES |
CC1(C2C1(C2(C)C)C(=O)OC)C |
Synonyme |
2,2,4,4-Tetramethylbicyclo[1.1.0]butane-1-carboxylic acid methyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![9,10-Anthracenedione, 1-(methylamino)-4-[(3-methylphenyl)amino]-](/img/structure/B9082.png)

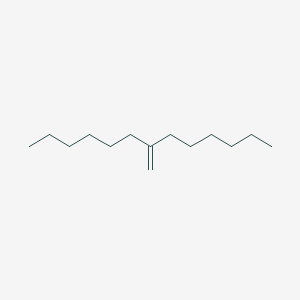
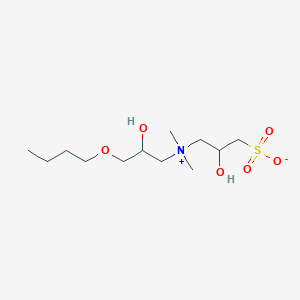
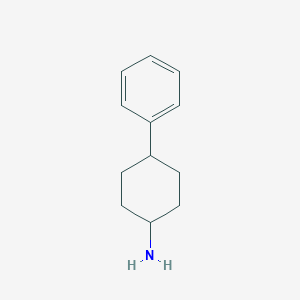
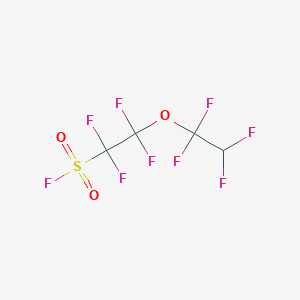
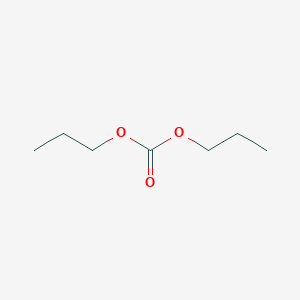
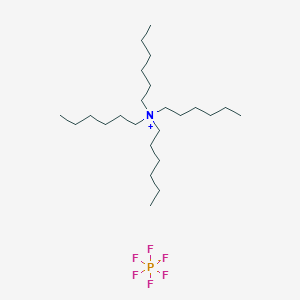
![(4E)-4-[[2-[[(E)-(4,5-dioxo-1-phenyl-2-sulfanylidenepyrrolidin-3-ylidene)-phenylmethyl]amino]ethylamino]-phenylmethylidene]-1-phenyl-5-sulfanylidenepyrrolidine-2,3-dione](/img/structure/B9108.png)

